2,4,6-trichloro-3-nitrobenzoic acid
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Overview
Description
2,4,6-Trichloro-3-nitrobenzoic acid is a derivative of benzoic acid, characterized by the presence of three chlorine atoms and a nitro group attached to the benzene ring. This compound is widely used in research and industry as a reagent, analytical tool, and as a source of means to induce experimentally-induced oxidative stress in cells and tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trichloro-3-nitrobenzoic acid typically involves a multi-step process starting from m-aminobenzoic acid. The process includes chlorination, diazotization, and nitration steps .
Chlorination: m-Aminobenzoic acid is chlorinated using chlorine gas in the presence of a catalyst to introduce chlorine atoms at the 2, 4, and 6 positions on the benzene ring.
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite and hydrochloric acid.
Nitration: The diazonium salt is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3 position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichloro-3-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate can be used for oxidation reactions.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy derivatives when using sodium methoxide.
Reduction: The major product is 2,4,6-trichloro-3-aminobenzoic acid.
Oxidation: Oxidation can lead to the formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
2,4,6-Trichloro-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an analytical tool for studying reaction mechanisms.
Biology: Employed to induce oxidative stress in cell and tissue studies, helping to understand cellular responses to oxidative damage.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the synthesis of intermediates for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-trichloro-3-nitrobenzoic acid involves its ability to induce oxidative stress. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components. This property is exploited in research to study the effects of oxidative stress on cells and tissues.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorobenzoic acid: Lacks the nitro group, making it less effective in inducing oxidative stress.
3-Nitrobenzoic acid: Contains a nitro group but lacks the chlorine atoms, resulting in different reactivity and applications.
2,6-Dichloro-3-nitrobenzoic acid: Similar structure but with fewer chlorine atoms, affecting its chemical properties and reactivity.
Uniqueness
2,4,6-Trichloro-3-nitrobenzoic acid is unique due to the combination of three chlorine atoms and a nitro group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in inducing oxidative stress and as a versatile reagent in organic synthesis.
Properties
CAS No. |
71372-03-7 |
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Molecular Formula |
C7H2Cl3NO4 |
Molecular Weight |
270.5 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.